4-Methyl-1-(pyridin-4-YL)pentan-1-amine
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Overview
Description
4-Methyl-1-(pyridin-4-yl)pentan-1-amine is an organic compound with the molecular formula C11H18N2. It is a derivative of pentan-1-amine, where a methyl group is attached to the fourth carbon and a pyridin-4-yl group is attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(pyridin-4-yl)pentan-1-amine typically involves the reaction of 4-methylpentan-1-amine with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-methylpentan-1-amine is reacted with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(pyridin-4-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Methyl-1-(pyridin-4-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-1-(pyridin-4-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yl)methanamine: Similar structure but lacks the methyl group on the pentane chain.
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine: Contains a pyrrolidine ring instead of a pyridine ring.
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: Contains a tetrazine ring instead of a pyridine ring .
Uniqueness
4-Methyl-1-(pyridin-4-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a pyridin-4-yl group on the pentane chain allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-1-pyridin-4-ylpentan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-9(2)3-4-11(12)10-5-7-13-8-6-10/h5-9,11H,3-4,12H2,1-2H3 |
InChI Key |
KNPSAXQUMSPFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1=CC=NC=C1)N |
Origin of Product |
United States |
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